m-PEG3-Sulfone-PEG4-propargyl

Vue d'ensemble

Description

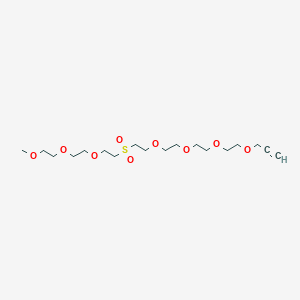

m-PEG3-Sulfone-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. This compound is utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG3-Sulfone-PEG4-propargyl involves the reaction of polyethylene glycol (PEG) derivatives with sulfone and propargyl groups. The process typically includes the following steps:

PEGylation: PEG derivatives are functionalized with sulfone groups.

Propargylation: The sulfone-functionalized PEG is then reacted with propargyl bromide under basic conditions to introduce the propargyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of PEG derivatives are functionalized with sulfone groups.

Propargylation in Bulk: The sulfone-functionalized PEG is reacted with propargyl bromide in large reactors under controlled conditions to ensure high yield and purity

Analyse Des Réactions Chimiques

Types of Reactions

m-PEG3-Sulfone-PEG4-propargyl primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages.

Common Reagents and Conditions

Reagents: Azide-bearing compounds or biomolecules, copper(I) catalysts.

Conditions: Typically performed in aqueous media at room temperature or slightly elevated temperatures.

Major Products

The major product formed from the CuAAC reaction is a triazole-linked compound, which is highly stable and useful in various applications .

Applications De Recherche Scientifique

m-PEG3-Sulfone-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that functions as a linker molecule in various bioconjugation and drug delivery applications. It is particularly useful in the development of Proteolysis-Targeting Chimeras (PROTACs) . The compound's structure, chemical properties, and reactivity make it suitable for a wide range of biochemical applications .

Key Features and Chemical Properties

This compound has the molecular formula C18H34O9S and a molecular weight of approximately 402.53 g/mol. The presence of the sulfone group enhances its stability and solubility in biological environments . A propargyl group is also present, which is crucial for participating in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as click chemistry.

Applications in Scientific Research

This compound has numerous applications, including:

- PROTAC Linker: Functions as a linker in PROTACs, designed to selectively degrade target proteins through the ubiquitin-proteasome system. The propargyl group facilitates stable linkages with target proteins, allowing for targeted degradation and potential therapeutic applications in cancer and other diseases .

- Click Chemistry: Primarily engages in copper-catalyzed azide-alkyne cycloaddition reactions, forming stable triazole linkages when reacted with azide-bearing compounds or biomolecules.

- Coupling Reactions: Can participate in other coupling reactions, such as forming amide bonds with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

- Drug Delivery Systems : Useful in drug delivery systems because the methoxy PEG structure provides stability and enhances solubility in aqueous solutions .

- Bioconjugation : Useful in bioconjugation because it allows for further functionalization or conjugation with other molecules .

- Surface Modification : Useful in surface modification due to its versatile properties .

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound. Here is a comparison highlighting their unique features:

| Compound Name | Unique Features |

|---|---|

| Propargyl-PEG4-Sulfone | Contains only one PEG unit; used similarly in click chemistry. |

| Propargyl-PEG4-Boc | Features a Boc protecting group; useful in selective deprotection strategies. |

| Propargyl-PEG4-Acid | Contains a terminal carboxylic acid; facilitates amide bond formation. |

| Propargyl-aliphatic-acid | Incorporates an aliphatic acid; enhances hydrophobic interactions. |

| Aminooxy-PEG-Propargyl | Contains an aminooxy group; allows for oxime bond formation with aldehydes. |

Each of these compounds has specific functionalities that may make them more suitable for particular applications compared to this compound, particularly concerning their reactivity profiles and stability under various conditions.

Case Studies and Research Findings

- Targeted Protein Degradation: this compound is used as a PEG-based PROTAC linker in targeted protein degradation . PROTACs contain two different ligands connected by a linker: one for an E3 ubiquitin ligase and the other for the target protein, exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

- Direct Proteasome Recruitment: A study described a new strategy of targeted protein degradation through direct substrate recruitment to the 26S proteasome .

- Water-Soluble Prodrugs: In an attempt to enhance bioavailability, this compound is used in the development of water-soluble prodrugs of GO-Y030, a potent antitumor C5-curcuminoid .

- ADC Linker: this compound is used as a cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug .

Mécanisme D'action

m-PEG3-Sulfone-PEG4-propargyl exerts its effects through the formation of stable triazole linkages via CuAAC. The alkyne group in the compound reacts with azide groups in the presence of a copper(I) catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for applications requiring precise molecular modifications .

Comparaison Avec Des Composés Similaires

Similar Compounds

m-PEG3-Sulfone-PEG4-azide: Similar structure but contains an azide group instead of a propargyl group.

m-PEG3-Sulfone-PEG4-amine: Contains an amine group, used in different types of bioconjugation reactions.

Uniqueness

m-PEG3-Sulfone-PEG4-propargyl is unique due to its ability to undergo CuAAC, forming stable triazole linkages. This property makes it highly valuable in applications requiring robust and specific molecular linkages, such as PROTAC synthesis and bioconjugation .

Activité Biologique

m-PEG3-Sulfone-PEG4-propargyl is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in bioconjugation and drug delivery applications. Its unique structure includes a sulfone group and a propargyl moiety, which are critical for its biological activity, particularly in the context of click chemistry and the development of Proteolysis-Targeting Chimeras (PROTACs).

- Molecular Formula : C18H34O9S

- Molecular Weight : Approximately 402.53 g/mol

- Solubility : Enhanced solubility due to PEG components, making it suitable for various biochemical applications.

The primary biological activity of this compound is attributed to its ability to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction allows for the formation of stable triazole linkages when reacted with azide-bearing compounds or biomolecules, facilitating bioconjugation processes. The sulfone group enhances stability and solubility, critical for maintaining bioactivity in physiological environments .

Table 1: Comparison of this compound with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Contains sulfone and propargyl groups | Used as a PROTAC linker to target protein degradation |

| Azido-PEG3-Sulfone-PEG4-acid | Contains an azide group | Primarily used in click chemistry applications |

| Propargyl-PEG4-acid | Lacks an azide group | Simpler structure; used mainly for bioconjugation |

Applications in PROTAC Technology

As a PROTAC linker, this compound connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This dual functionality allows for selective degradation of target proteins through the ubiquitin-proteasome system, offering potential therapeutic applications in cancer treatment and other diseases .

Case Studies and Research Findings

-

Case Study on Click Chemistry :

Research has demonstrated that compounds incorporating triazole linkages, such as those formed by this compound, exhibit increased metabolic stability and binding affinity in biological systems. For instance, studies have shown that the incorporation of triazole units can enhance renal uptake of radiopharmaceuticals, indicating improved pharmacokinetic profiles . -

Bioconjugation Efficiency :

Interaction studies involving this compound focus on its reactivity with azide-containing biomolecules. Techniques such as mass spectrometry and fluorescence spectroscopy are employed to analyze conjugation efficiency and stability, which are crucial for optimizing drug delivery systems . -

Therapeutic Potential :

The ability of this compound to form stable linkages with target proteins has been explored in various therapeutic contexts, particularly in cancer therapies where targeted protein degradation can lead to significant therapeutic outcomes .

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O9S/c1-3-4-22-7-8-24-9-10-25-12-14-27-16-18-28(19,20)17-15-26-13-11-23-6-5-21-2/h1H,4-18H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCFVBQMWCPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501175653 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055041-02-4 | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,14,17,20,23-Heptaoxa-11-thiahexacos-25-yne, 11,11-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501175653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.